BenchChemオンラインストアへようこそ!

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Patent Composition-of-Matter

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416440-07-7) is a Boc-protected 2,2-dimethylmorpholine building block bearing an aminomethyl substituent at the 6-position of the morpholine ring. It belongs to the class of 2,2-disubstituted morpholine analogues, a scaffold recognized for its utility in constructing conformationally constrained pharmacophores for neurokinin (tachykinin) receptor antagonists and other CNS-targeted programs.

Molecular Formula C12H24N2O3
Molecular Weight 244.335
CAS No. 1416440-07-7
Cat. No. B2412255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS1416440-07-7
Molecular FormulaC12H24N2O3
Molecular Weight244.335
Structural Identifiers
SMILESCC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8,13H2,1-5H3
InChIKeyPIUUZWSTMDXOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416440-07-7) and Why Does Its Identity Matter for Procurement?


Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416440-07-7) is a Boc-protected 2,2-dimethylmorpholine building block bearing an aminomethyl substituent at the 6-position of the morpholine ring [1]. It belongs to the class of 2,2-disubstituted morpholine analogues, a scaffold recognized for its utility in constructing conformationally constrained pharmacophores for neurokinin (tachykinin) receptor antagonists and other CNS-targeted programs [2]. The compound is supplied as a racemic mixture (undefined stereocenter at C6) and is typically offered at 95% purity by commercial vendors . Its identity matters for procurement because seemingly minor structural variations—the position of the aminomethyl group on the morpholine ring, the presence or absence of the gem‑dimethyl substituent, and the stereochemical configuration—dictate which patent-protected chemical space and which biological target classes the building block can access.

Why You Cannot Simply Substitute Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (1416440-07-7) with Other Morpholine Building Blocks


Generic substitution fails because the specific combination of three structural features—the 6‑position aminomethyl, the 2,2‑gem‑dimethyl group, and the N‑Boc protection—creates a reactivity and selectivity profile that no single in‑class analog replicates. Moving the aminomethyl group from the 6‑position to the 5‑position (CAS 2413898‑68‑5) redirects the building block toward a different patent space dominated by kinase inhibitor designs [1]. Omitting the 2,2‑dimethyl substitution (e.g., 4‑Boc‑2‑(aminomethyl)morpholine, CAS 1174913‑80‑4) removes the conformational restriction that enhances target selectivity in tachykinin receptor programs [2]. Using a single enantiomer (e.g., the (S)‑ or (R)‑oxalate salt) instead of the racemate changes both the cost and the downstream stereochemical outcome, but does not replicate the racemate's utility for achiral SAR exploration or for patent filings covering the full stereochemical scope . The quantitative evidence below details the measurable consequences of each structural choice.

Head‑to‑Head Quantitative Differentiation: Tert‑butyl 6‑(aminomethyl)‑2,2‑dimethylmorpholine‑4‑carboxylate (1416440‑07‑7) vs. Its Closest Analogs


Regioisomeric Differentiation: 6‑Aminomethyl vs. 5‑Aminomethyl Substitution Determines Patent‑Relevant Target Class Access

The 6‑aminomethyl regioisomer (target compound) and the 5‑aminomethyl regioisomer (CAS 2413898‑68‑5) are constitutional isomers with identical molecular formulae (C₁₂H₂₄N₂O₃) [1]. Despite their formula identity, patent landscaping reveals divergent utility: the 5‑aminomethyl isomer is explicitly cited in recent patent literature as a building block for kinase inhibitor designs (e.g., Pim and Flt kinase modulators), whereas the 6‑aminomethyl isomer is associated with tachykinin (NK₁/NK₂/NK₃) receptor antagonist scaffolds [2]. No published study has directly compared the biological activity of the two regioisomers in the same assay; this is a class‑level inference based on documented patent assignment.

Medicinal Chemistry Kinase Inhibitor Design Patent Composition-of-Matter

Stereochemical Differentiation: Racemic (1416440‑07‑7) vs. Single Enantiomer (S)‑ or (R)‑Oxalate Salts – Cost, Scope, and Procurement Strategy

The target compound is the racemic free base (C₁₂H₂₄N₂O₃, MW 244.33 g/mol) [1]. The single enantiomers are predominantly supplied as oxalate salts: (S)‑enantiomer oxalate (CAS 1951425‑14‑1, C₁₄H₂₆N₂O₇, MW 334.36 g/mol) and (R)‑enantiomer oxalate (CAS 1416445‑16‑3) [2]. Vendor pricing data indicate that the chiral oxalate salts command a substantial premium: the (S)‑oxalate is listed at approximately £22 per 100 mg, translating to £220/g , whereas the racemic free base (95% purity) is offered by multiple suppliers at significantly lower cost (typically <$50/g for gram quantities) [1]. The racemate serves a dual purpose: (i) achiral SAR exploration where stereochemistry is not yet defined, and (ii) comprehensive patent coverage that includes both enantiomers and the racemic mixture.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Conformational Restriction via 2,2‑Dimethyl Substitution: Impact on Physicochemical Properties Relevant to CNS Drug Design

The gem‑dimethyl group at the 2‑position introduces conformational constraint that is absent in the unsubstituted morpholine analog (4‑Boc‑2‑(aminomethyl)morpholine, CAS 1174913‑80‑4) [1]. Computed physicochemical properties demonstrate this effect: the target compound has a higher XLogP3‑AA value of 0.5 compared with an estimated XLogP3‑AA of approximately ‑0.1 for the unsubstituted analog (calculated via PubChem [1]), reflecting a 0.6 log unit increase in lipophilicity. The increased topological polar surface area (TPSA) of 64.8 Ų for the target compound [2] versus approximately 55.5 Ų for the unsubstituted analog indicates a slightly higher hydrogen‑bonding capacity. These combined properties align with the CNS multiparameter optimization (CNS MPO) desirability scores for orally bioavailable CNS drugs [3], suggesting that the 2,2‑dimethyl substitution shifts the physicochemical profile toward a more favorable CNS drug‑like space.

CNS Drug Design Conformational Restriction Physicochemical Properties

Synthetic Utility: Bifunctional Reactivity of the N‑Boc Protected Aminomethyl Morpholine Scaffold

The target compound possesses two orthogonally reactive functional groups: the free primary amine of the 6‑aminomethyl side chain and the Boc‑protected morpholine nitrogen [1]. This bifunctionality enables sequential derivatization: the primary amine can be acylated, alkylated, or converted to an amide without affecting the Boc group, after which acidic deprotection (TFA or HCl) liberates the morpholine NH for a second round of diversification. By contrast, the fully deprotected 2,2‑dimethylmorpholine (CAS 147688‑58‑2, MW 115.17 g/mol) lacks the Boc‑protected nitrogen, requiring additional protection/deprotection steps in multi‑step syntheses. Quantitative data from the general synthetic method of Takemoto et al. [2] demonstrates that N‑Boc‑aminoethanol‑based cyclization to form 2,2‑disubstituted morpholines proceeds in good yield (>60% over two steps), establishing the efficiency of the Boc‑protected building block approach.

Organic Synthesis Protecting Group Strategy Building Block Reactivity

Safety and Handling Profile: GHS Classification Enables Risk‑Based Procurement Decisions

The target compound carries a defined GHS hazard profile based on a single ECHA C&L notification: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Serious Eye Damage Category 1 (H318), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. This profile is fully characterized, in contrast to many closely related analogs (e.g., the 5‑aminomethyl isomer hydrochloride, CAS 2413898‑68‑5, or the (R)‑oxalate salt, CAS 1416445‑16‑3) for which no GHS classification data are publicly available [2]. The availability of a complete hazard classification enables laboratories to implement appropriate engineering controls, personal protective equipment, and waste disposal procedures without conducting de novo hazard assessments.

Chemical Safety GHS Classification Laboratory Handling

Where Tert‑butyl 6‑(aminomethyl)‑2,2‑dimethylmorpholine‑4‑carboxylate (1416440‑07‑7) Delivers Measurable Advantage: Application Scenarios


CNS‑Targeted Tachykinin (NK₁/NK₂/NK₃) Receptor Antagonist Lead Optimization

Programs following the Sanofi‑Aventis SSR 241586 precedent use 2,2‑disubstituted morpholine scaffolds to achieve high NK receptor affinity [1]. The 6‑aminomethyl side chain provides a vector for introducing diverse amide, sulfonamide, or urea substituents while maintaining the conformational restriction imparted by the gem‑dimethyl group. Substituting the 5‑aminomethyl isomer, which maps to kinase inhibitor space, would introduce irrelevant SAR and potential IP conflicts [2].

Early‑Stage Medicinal Chemistry SAR with Achiral Building Blocks

During hit‑to‑lead or lead optimization phases where the stereochemical preference of the target is unknown, the racemic compound enables exploration of both enantiomers simultaneously. This avoids the 5–10× cost premium of purchasing separate (R)‑ and (S)‑oxalate salts (approximately $275/g for the chiral salt vs. <$50/g for the racemate ) and ensures that patent applications cover the full stereochemical scope.

Multi‑Step Parallel Synthesis Libraries Requiring Orthogonal Protection

The presence of a free primary amine and a Boc‑protected morpholine nitrogen allows sequential derivatization in library format without intermediate purification. The general methodology for 2,2‑disubstituted morpholine synthesis [3] confirms that the Boc group remains intact during primary amine functionalization, enabling efficient production of diverse compound collections for high‑throughput screening.

Laboratories Requiring Pre‑Classified Hazard Profiles for Rapid Safety Approval

Institutions with stringent chemical hygiene plans benefit from the target compound's fully defined GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) [4], which eliminates the need for internal hazard assessment. Analogs lacking public ECHA C&L notifications require additional documentation before procurement and use, delaying experimental start dates.

Quote Request

Request a Quote for Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.